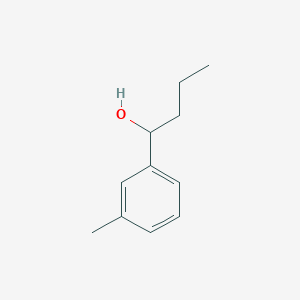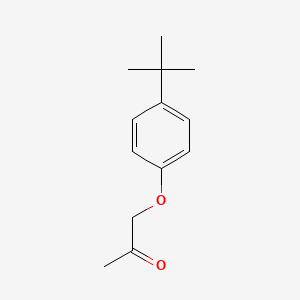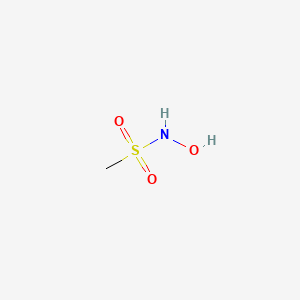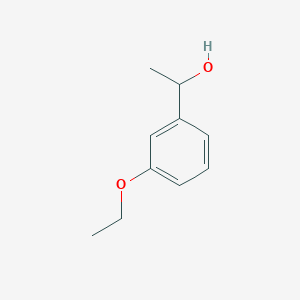
1-(4-(Butylthio)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Butylthio)phenyl)ethanol is an organic compound characterized by a phenyl ring substituted with a butylthio group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-(Butylthio)phenyl)ethanol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenyl compound with butylthiol, followed by reduction to introduce the ethanol group. The reaction typically requires a base such as sodium hydroxide and is conducted under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Butylthio)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The phenyl ring can be hydrogenated under high pressure in the presence of a palladium catalyst.
Substitution: The butylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: 1-(4-(Butylthio)phenyl)ethanone or 1-(4-(Butylthio)phenyl)acetic acid.
Reduction: 1-(4-(Butylthio)cyclohexyl)ethanol.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
1-(4-(Butylthio)phenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-(Butylthio)phenyl)ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The butylthio group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The ethanol moiety can form hydrogen bonds, influencing binding affinity and specificity .
Comparison with Similar Compounds
- 1-(4-(Methylthio)phenyl)ethanol
- 1-(4-(Ethylthio)phenyl)ethanol
- 1-(4-(Propylthio)phenyl)ethanol
Comparison: 1-(4-(Butylthio)phenyl)ethanol is unique due to the length of its butylthio chain, which can influence its physical properties and reactivity. Compared to its methyl, ethyl, and propyl analogs, the butylthio derivative may exhibit different solubility, boiling point, and biological activity profiles .
Properties
IUPAC Name |
1-(4-butylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18OS/c1-3-4-9-14-12-7-5-11(6-8-12)10(2)13/h5-8,10,13H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLJJNPLOOCNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=C(C=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B7846906.png)
![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B7846908.png)
![2-Methyl-6-[4-(3-methylphenyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B7846919.png)
![[3-(3,4-Dimethylphenyl)-2-methylimidazo[2,1-b][1,3]thiazol-6-yl]methanol](/img/structure/B7846930.png)
![6-(2-Aminothiazol-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B7846931.png)

![N-[6-(2-amino-1,3-thiazol-4-yl)-3,4-dihydro-2H-chromen-4-yl]acetamide](/img/structure/B7846937.png)
![N-[8-(2-chloroacetyl)-6-methyl-3,4-dihydro-2H-1-benzopyran-4-yl]acetamide](/img/structure/B7846942.png)
![5,7-Dimethylspiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B7846955.png)




